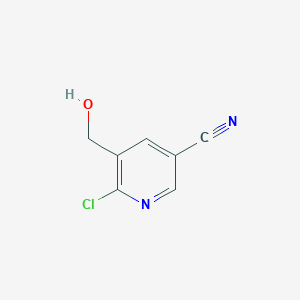

6-Chloro-5-(hydroxymethyl)pyridine-3-carbonitrile

Description

6-Chloro-5-(hydroxymethyl)pyridine-3-carbonitrile is a pyridine-based heterocyclic compound featuring a chloro group at the 6-position, a hydroxymethyl (-CH2OH) substituent at the 5-position, and a nitrile (-CN) group at the 3-position. Its molecular formula is C7H5ClN2O, with a molecular weight of 168.58 g/mol. The hydroxymethyl group enhances hydrophilicity and provides a site for further functionalization, such as oxidation to a carboxylic acid or substitution reactions. This compound is primarily utilized as an intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals, due to its balanced reactivity and solubility properties .

Properties

IUPAC Name |

6-chloro-5-(hydroxymethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-7-6(4-11)1-5(2-9)3-10-7/h1,3,11H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJSSQLIIMNMTJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CO)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-(hydroxymethyl)pyridine-3-carbonitrile typically involves the chlorination of 5-(hydroxymethyl)pyridine-3-carbonitrile. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-(hydroxymethyl)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: 6-Chloro-5-(carboxymethyl)pyridine-3-carbonitrile.

Reduction: 6-Chloro-5-(hydroxymethyl)pyridine-3-amine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-5-(hydroxymethyl)pyridine-3-carbonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and as a building block for the synthesis of biologically active molecules.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-5-(hydroxymethyl)pyridine-3-carbonitrile depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but typically include key enzymes or receptors involved in metabolic processes.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Solubility

The substituent at the 5-position of the pyridine ring significantly influences electronic, steric, and solubility properties. Below is a comparative analysis of key analogs:

Structural and Electronic Comparisons

- Hydroxymethyl vs. Methoxy : The hydroxymethyl group (-CH2OH) increases polarity and water solubility compared to the methoxy group (-OCH3), which favors lipid membranes. The -OH group also enables hydrogen bonding, critical for interactions in biological systems .

- Trifluoroacetyl vs. Hydroxymethyl : The trifluoroacetyl group (-COCF3) is strongly electron-withdrawing, making the pyridine ring more electrophilic. This property is advantageous in coupling reactions but reduces solubility in aqueous media .

- Unsubstituted vs. Substituted : The unsubstituted 6-chloro-3-pyridinecarbonitrile lacks steric or electronic modulation at the 5-position, making it a precursor for further derivatization .

Antifungal and Corrosion Inhibition

- Compounds like 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile exhibit antifungal activity by targeting fungal Nhx1 ion transporters .

- Chromenopyridine derivatives with carbonitrile groups (e.g., 2,4-diamino-5-(phenylthio)-5H-chromeno[2,3-b]pyridine-3-carbonitrile) show promise as eco-friendly corrosion inhibitors for industrial steel .

Biological Activity

6-Chloro-5-(hydroxymethyl)pyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 168.58 g/mol. Its structure features a pyridine ring with a chlorine atom and a hydroxymethyl group, which contribute to its unique chemical properties and biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0048 mg/mL |

| Staphylococcus aureus | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

The presence of the chlorine substituent is believed to enhance the bioactivity of the compound, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. It has been tested in vitro for its ability to inhibit pro-inflammatory cytokines, with IC50 values indicating substantial activity at low concentrations . The mechanism appears to involve modulation of signaling pathways related to inflammation, particularly through inhibition of NF-κB activation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses and microbial metabolism.

- Receptor Binding : It can bind to receptors that modulate immune responses, thereby reducing inflammation and microbial growth.

Case Studies

- Antimicrobial Efficacy : A study conducted on various synthesized pyridine derivatives, including this compound, revealed that it significantly inhibited the growth of multiple bacterial strains compared to control groups. The study emphasized the importance of structural modifications in enhancing antimicrobial potency .

- Anti-inflammatory Effects : Another investigation highlighted the compound's ability to reduce inflammation markers in cell cultures treated with lipopolysaccharide (LPS). The results supported its potential as a therapeutic agent for inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.